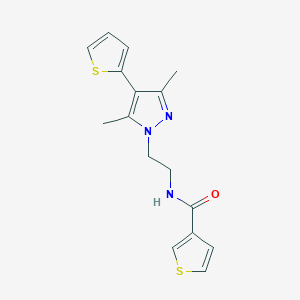

7-chloro-5-(2,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

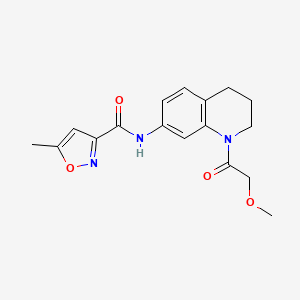

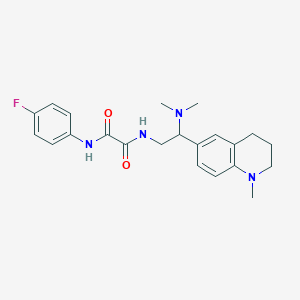

7-chloro-5-(2,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, also known as chlorodiazepam, is a synthetic benzodiazepine derivative. It is structurally related to diazepam and is used in a variety of scientific research applications. Chlorodiazepam is a central nervous system (CNS) depressant and has been used to study the effects of benzodiazepines on the body. It has been widely used in laboratory settings to investigate the effects of benzodiazepines on the CNS, as well as the biochemical and physiological effects of benzodiazepines.

Aplicaciones Científicas De Investigación

Mass Spectrometry Analysis

Mass spectrometric behavior of compounds like 7-chloro-5-(2,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has been studied, focusing on their fragmentation under electron impact ionization. This research is crucial for understanding the molecular structure and behavior of these compounds (Xu, Jiao, Zuo, & Jin, 2000).

Synthetic Methods Development

Efficient methods have been developed for synthesizing derivatives of 1,5-benzothiazepin-4(5H)-one, including 7-chloro-5-(2,4-dichlorobenzyl) variants. This synthesis provides access to a structural skeleton with multiple diversity points, important for creating novel molecules for various applications (Zhao & Liu, 2007).

Molecular Inhibition Studies

7-chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one, a specific inhibitor of mitochondrial Na+/Ca2+ exchange, was studied for its effects in reducing free fatty acid efflux during ischemia-reperfusion injury in rat cerebral cortex. This research highlights its potential use in studying cellular mechanisms during ischemic conditions (Pilitsis, Diaz, O'regan, & Phillis, 2002).

Antimicrobial Activity

Studies on the antimicrobial activity of 1,5-benzothiazepine derivatives, including 7-chloro-5-(2,4-dichlorobenzyl) variants, have been conducted. These compounds have been evaluated for their effectiveness against various microbial strains, demonstrating their potential in developing new antimicrobial agents (Singh, Kumar, Yadav, & Mishra, 2002).

Propiedades

IUPAC Name |

7-chloro-5-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl3NOS/c17-11-2-1-10(13(19)7-11)9-20-14-8-12(18)3-4-15(14)22-6-5-16(20)21/h1-4,7-8H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXPJVAVHCZMDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-5-(2,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2422284.png)

![Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2422289.png)

![2-({[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2422290.png)

![4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl acetate](/img/structure/B2422298.png)